molecular formula C5H8N2S B8546968 1,2-dimethyl-1H-imidazole-4-thiol

1,2-dimethyl-1H-imidazole-4-thiol

Cat. No.: B8546968
M. Wt: 128.20 g/mol
InChI Key: NZWCOTRJMXZJBO-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazole-4-thiol is a sulfur-containing imidazole derivative characterized by methyl groups at the 1- and 2-positions and a thiol (-SH) group at the 4-position of the imidazole ring. Imidazole derivatives are widely studied for their electronic, biological, and coordination properties, with substituents like thiols, nitro groups, and aryl rings significantly influencing reactivity and applications .

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

1,2-dimethylimidazole-4-thiol

InChI

InChI=1S/C5H8N2S/c1-4-6-5(8)3-7(4)2/h3,8H,1-2H3

InChI Key

NZWCOTRJMXZJBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,2-dimethyl-1H-imidazole-4-thiol and related imidazole derivatives from the evidence:

Compound Substituents Key Properties/Findings Reference
1,2-Dimethyl-1H-imidazole-4-thiol - 1,2-dimethyl
- 4-thiol (-SH)
Inferred: Thiol group enhances hydrogen bonding and redox activity; methyl groups increase steric hindrance.
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole - 2-ethylthio (-S-CH₂CH₃)
- 5-formyl (-CHO)
- 1-(4-fluorobenzyl)
- Ethylthio group increases lipophilicity vs. thiol.
- Formyl group enables nucleophilic reactions.
- ¹H NMR: δ 9.6 (CHO), 1.39 ppm (CH₃S).
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole - 4-chloromethylphenyl
- 1,2-dimethyl
- 5-nitro (-NO₂)
- Nitro group stabilizes electron-deficient ring.
- Chloromethyl acts as a leaving group in substitutions.
- MP: 120°C (isopropyl alcohol).
4-Ethoxy-1,2-dimethyl-5-nitro-1H-imidazole - 4-ethoxy (-OCH₂CH₃)
- 1,2-dimethyl
- 5-nitro
- Ethoxy group donates electron density, altering ring reactivity.
- Synthesized via high-yield routes (LookChem).
4,5-Dimethyl-1,2-diphenyl-1H-imidazole - 4,5-dimethyl
- 1,2-diphenyl
- Aryl groups enhance π-stacking in crystal structures.
- Stabilized by intermolecular H-bonds in hydrate form.

Key Comparative Insights:

Sulfur-Containing Derivatives :

  • The thiol (-SH) group in the target compound is more polar and reactive than the ethylthio (-S-CH₂CH₃) group in ’s derivative. Thiols participate in disulfide bond formation and metal coordination, whereas ethylthio groups primarily contribute to lipophilicity .
  • Melting Points : Chloromethylphenyl and nitro substituents () increase rigidity, leading to higher melting points (e.g., 120°C) compared to thiol or ethoxy analogs, which may exhibit lower MPs due to weaker intermolecular forces.

Electronic Effects: Nitro (-NO₂) groups () withdraw electron density, making the imidazole ring electrophilic and reactive toward nucleophilic attack. Thiol (-SH) groups are mildly electron-withdrawing via resonance but can act as nucleophiles in redox reactions.

Synthetic Methodologies: Thiol-containing imidazoles are often synthesized via thiolation of halogenated precursors or cyclocondensation of thioureas. ’s ethylthio derivative was prepared using alkyl acetoacetate and ammonium hydroxide in methanol, suggesting possible routes for analogous thiol compounds . Chlorination with SOCl₂ () and nitro group introduction () highlight the versatility of imidazole functionalization.

Research Implications and Gaps

The evidence underscores the importance of substituent positioning and electronic modulation in imidazole chemistry. Future work should prioritize:

  • Experimental determination of its physicochemical properties (e.g., solubility, MP).
  • Comparative crystallographic studies to assess packing efficiency vs. analogs like 4,5-dimethyl-1,2-diphenylimidazole .

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